1-methyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one
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Description
Benzimidazole derivatives are a class of heterocyclic compounds that have attracted significant interest due to their diverse pharmacological properties and applications in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer effects.
Synthesis Analysis
Benzimidazole derivatives are synthesized through various methods, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives, and reactions involving the formation of benzimidazole ring systems from suitable precursors. For instance, ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate was obtained through the reaction of 2-(phenoxymethyl)-1H-benzimidazole with ethyl chloroacetate under anhydrous conditions (Salahuddin et al., 2017).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a fused ring system combining benzene and imidazole rings. Crystallographic studies provide detailed insights into the geometry, including bond lengths, angles, and molecular conformations. For example, the crystal structure of 2-ethoxy-6-[1-(3-ethoxy-2-hydroxybenzyl)-2,3-dihydro-1H-benzimidazol-2-yl]phenol acetonitrile monosolvate was analyzed, revealing specific angles and hydrogen bonding patterns (K. Ha, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-methyl-3-[2-(4-methylphenoxy)ethyl]benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-14(10-8-13)21-12-11-19-16-6-4-3-5-15(16)18(2)17(19)20/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOJZNPALRFCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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